2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone is a chemical compound with the molecular formula C17H24FN3O2 and a molecular weight of 321.39 g/mol . This compound is characterized by the presence of a fluorobenzyl group, a piperazine ring, and a morpholine ring, making it a complex and versatile molecule.
Preparation Methods
The synthesis of 2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with piperazine to form 4-(4-fluorobenzyl)piperazine. This intermediate is then reacted with morpholine and an appropriate acylating agent to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone involves its interaction with specific molecular targets. The fluorobenzyl group may facilitate binding to certain receptors or enzymes, while the piperazine and morpholine rings contribute to the compound’s overall stability and bioavailability. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar compounds to 2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone include:
4-(4-Fluorobenzyl)piperazine: Lacks the morpholine ring, making it less complex.
1-(4-Fluorobenzyl)-4-morpholinopiperidine: Contains a piperidine ring instead of a piperazine ring.
4-(4-Fluorobenzyl)morpholine: Lacks the piperazine ring, simplifying its structure.
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c18-16-3-1-15(2-4-16)13-19-5-7-20(8-6-19)14-17(22)21-9-11-23-12-10-21/h1-4H,5-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSXIUGVSQLKGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.